

2-(4-Aminophenyl)pyrimidin-5-amine chemical properties and structure

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)pyrimidin-5-amine

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An In-depth Technical Guide to 5-(4-Aminophenyl)pyrimidin-2-amine

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "**2-(4-Aminophenyl)pyrimidin-5-amine**" did not yield a verifiable entry in common chemical databases. This guide focuses on the closely related, well-documented isomer, 5-(4-Aminophenyl)pyrimidin-2-amine (CAS: 31402-46-7). Data and protocols for this isomer are presented.

Core Chemical Properties and Structure

5-(4-Aminophenyl)pyrimidin-2-amine is a heterocyclic aromatic amine containing a pyrimidine ring substituted with an aminophenyl group. Its structure is foundational for various derivatives investigated in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Structure

- IUPAC Name: 5-(4-aminophenyl)pyrimidin-2-amine[1]
- CAS Number: 31402-46-7
- Molecular Formula: C₁₀H₁₀N₄[1][2]

- SMILES: Nc1ncc(cc1)c2ccc(N)cc2
- InChI Key: InChI=1S/C10H10N4/c11-8-3-1-7(2-4-8)9-5-13-10(12)14-6-9

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-(4-aminophenyl)pyrimidin-2-amine and its analogs. Due to the limited availability of experimental data for the target compound, some values are based on the closely related structure, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, and are indicated as such.

Property	Value	Source
Molecular Weight	186.22 g/mol	[1]
Melting Point	143-147 °C	Estimated from analog[1]
Boiling Point	>350 °C	Estimated from analog[1]
Solubility	Soluble in Ethanol, DMSO	Estimated from analog[1][2]
pKa	4.77 ± 0.10	Predicted for analog[2]

Synthesis and Experimental Protocols

The synthesis of 5-(4-aminophenyl)pyrimidin-2-amine and its derivatives often involves cross-coupling reactions to form the C-C bond between the pyrimidine and phenyl rings. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.

Generalized Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the synthesis of 5-aryl-pyrimidin-2-amines from a halogenated pyrimidine and a boronic acid.

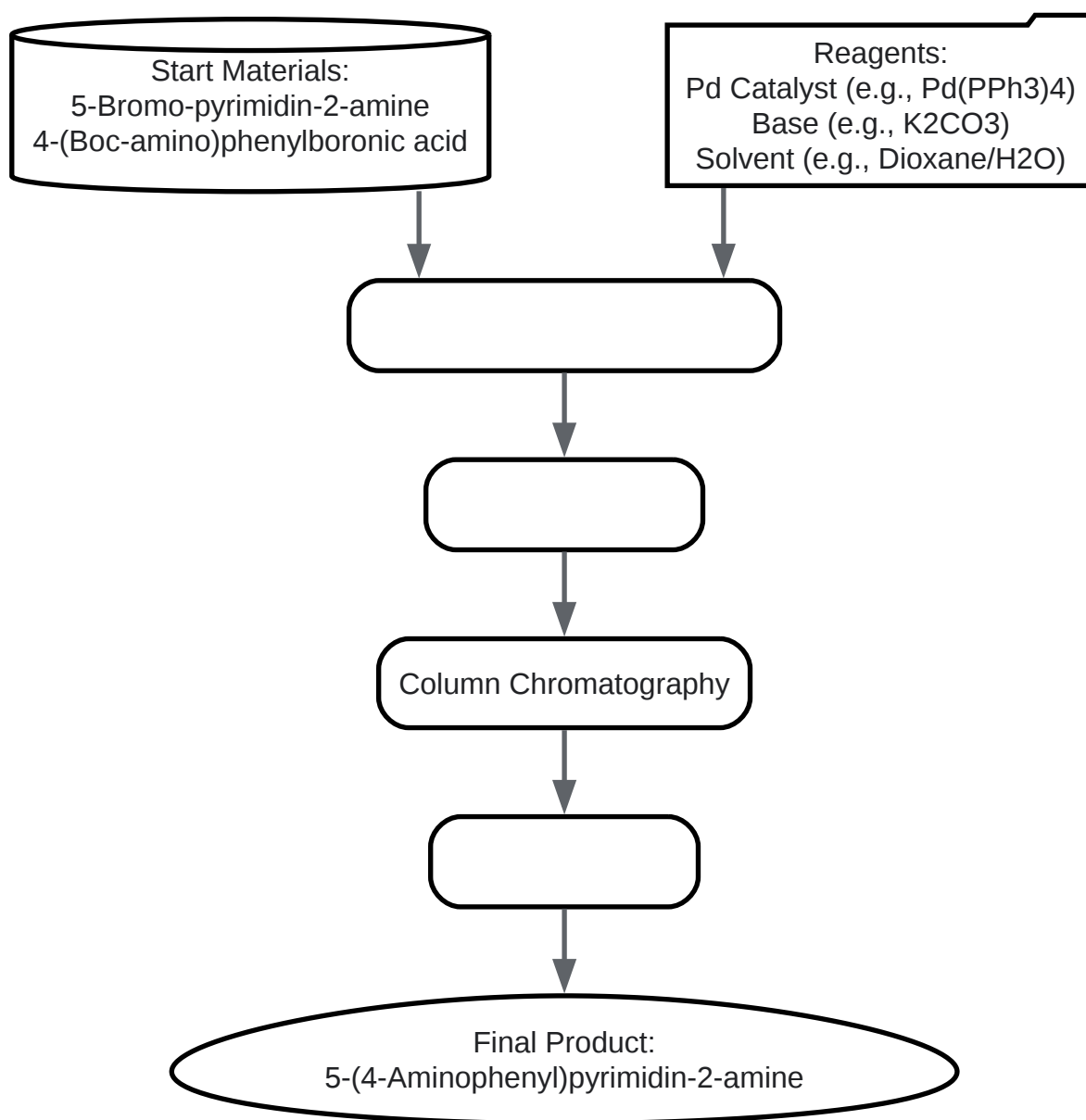
Materials:

- 5-Bromo-pyrimidin-2-amine
- 4-(Aminophenyl)boronic acid or its protected equivalent (e.g., 4-(Boc-amino)phenylboronic acid)

- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
- Solvent (e.g., 1,4-dioxane, DMF, Toluene, with water)
- Inert gas (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** In a round-bottom flask or Schlenk tube, combine 5-bromo-pyrimidin-2-amine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).
- **Solvent Addition:** Add the degassed solvent system to the flask. A common mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- **Heating:** Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
- **Deprotection (if necessary):** If a protected aminophenylboronic acid was used, the final step involves the removal of the protecting group (e.g., acid-catalyzed removal of a Boc group) to yield the final product.



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Fig. 1: Generalized workflow for the synthesis of 5-(4-Aminophenyl)pyrimidin-2-amine.

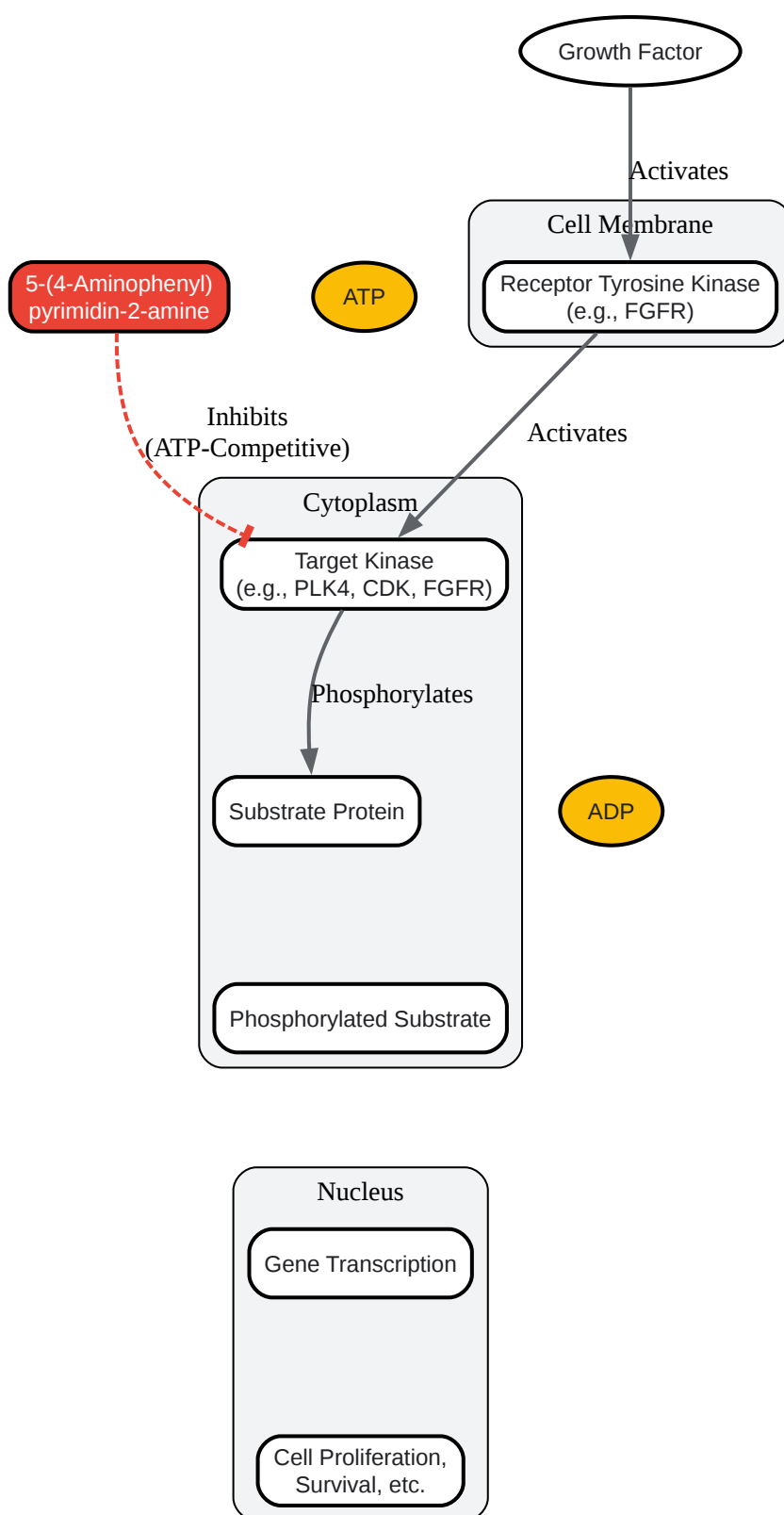
Biological Activity and Signaling Pathways

Aminophenylpyrimidine derivatives are a significant class of compounds in drug discovery, frequently identified as potent inhibitors of various protein kinases. These kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer and other diseases.

While the specific biological targets of 5-(4-aminophenyl)pyrimidin-2-amine are not extensively documented, compounds with this core structure are known to target kinases such as Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptor 4 (FGFR4), and Cyclin-Dependent Kinases (CDKs). These kinases are often overexpressed or hyperactivated in various cancers.

Generalized Kinase Inhibition Signaling Pathway

The diagram below illustrates a generalized signaling pathway where an aminophenylpyrimidine derivative acts as a kinase inhibitor. By binding to the ATP-binding pocket of the kinase, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of the signal.



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Fig. 2: Generalized signaling pathway for kinase inhibition.

The inhibition of these pathways can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth, making this class of compounds highly valuable for anticancer drug development. Further research is needed to elucidate the specific targets and biological effects of 5-(4-aminophenyl)pyrimidin-2-amine.

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